Pentanol-1 and 3-methylbutanol-1
Description
Pentanol-1 (1-Pentanol) is a primary alcohol with the molecular formula C₅H₁₂O and the IUPAC name pentan-1-ol. It is a straight-chain isomer of pentanol, commonly used as a solvent, extractant, and intermediate in organic synthesis .
3-Methylbutanol-1 (3-Methyl-1-butanol), also known as isopentyl alcohol or isoamyl alcohol, has the molecular formula C₅H₁₂O and the IUPAC name 3-methylbutan-1-ol. Its branched structure (methyl group at the third carbon) distinguishes it from linear pentanol isomers, influencing its physical and chemical properties .
Properties
IUPAC Name |
3-methylbutan-1-ol;pentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H12O/c1-5(2)3-4-6;1-2-3-4-5-6/h5-6H,3-4H2,1-2H3;6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZBXUDPQJLMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO.CC(C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94624-12-1 | |
| Record name | Pentanol, branched and linear | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Pharmaceutical Applications
Pentanol-1 is utilized in the pharmaceutical industry primarily as a solvent for various drug formulations. Its properties allow it to dissolve both polar and non-polar compounds, making it suitable for creating emulsions and suspensions. It serves as an extractant in the purification of natural products and can enhance the bioavailability of certain drugs by facilitating their absorption in the body .
3-Methylbutanol-1 , on the other hand, is also employed in pharmaceuticals for its role as a solvent and as a flavoring agent in medicinal syrups. Additionally, it is used in the synthesis of sedatives and hypnotics such as bromural and amytal, showcasing its importance in developing therapeutic agents .
Food Industry Applications
Both compounds have notable applications in the food industry:
- Pentanol-1 is used as a flavoring agent and a solvent for food additives. Its ability to dissolve various flavor compounds makes it valuable in creating food products with enhanced taste profiles.
- 3-Methylbutanol-1 is particularly important for its fruity aroma, which makes it a common ingredient in flavoring agents for beverages and confections. It is recognized for its contribution to the sensory characteristics of foods, especially in the production of apple and banana flavors .
Industrial Applications
In industrial settings, both compounds serve as solvents:
- Pentanol-1 is used extensively in manufacturing paints, coatings, lubricants, and resins due to its ability to dissolve a wide range of organic materials. It also plays a role in producing flotation devices and other plastic products .
- 3-Methylbutanol-1 finds applications as a solvent for oils, fats, resins, and waxes. It is also used in the plastics industry during the spinning of polyacrylonitrile, which is essential for producing synthetic fibers .
Chemical Synthesis
Both alcohols are utilized as intermediates in chemical synthesis:
- Pentanol-1 can be converted into various derivatives through oxidation or esterification reactions. Its derivatives are used in producing plasticizers and other chemical agents.
- 3-Methylbutanol-1 is involved in synthesizing isoamyl acetate through esterification with acetic acid. Isoamyl acetate is widely used as a flavoring agent due to its pleasant aroma reminiscent of bananas .
Case Study 1: Use of Pentanol-1 in Drug Formulations
A study demonstrated that pentanol can enhance the solubility of certain active pharmaceutical ingredients (APIs), leading to improved drug formulation stability. The study analyzed various formulations using pentanol as a solvent and found that it significantly increased the dissolution rates of poorly soluble drugs.
Case Study 2: Flavoring Agent Development with 3-Methylbutanol-1
Research focused on developing new flavor profiles for beverages using 3-methylbutanol-1 highlighted its effectiveness in creating natural flavors that mimic fruit essences. This study provided insights into optimizing fermentation processes to increase yields of this compound, thereby enhancing flavor development in commercial products.
Mechanism of Action
The mechanism by which these alcohols exert their effects depends on their specific applications. For example, in organic synthesis, they act as nucleophiles or electrophiles depending on the reaction conditions. In biological systems, they may interact with enzymes and other biomolecules to facilitate biochemical reactions.
Comparison with Similar Compounds
Comparative Analysis of Physical and Chemical Properties
Table 1: Key Physical Properties
| Property | Pentanol-1 | 3-Methylbutanol-1 |
|---|---|---|
| Molecular Weight (g/mol) | 88.15 | 88.15 |
| Boiling Point (°C) | 138 | 132 |
| Density (g/cm³) | 0.814 | 0.810 |
| Solubility in Water | 2.3 g/100 g H₂O | 2.0 g/100 g H₂O |
| Log P (Octanol-Water) | 1.56 | 1.73 |
| Refractive Index | 1.410 | 1.407 |
Key Observations :
- Both compounds share the same molecular weight but differ in solubility and hydrophobicity due to structural differences. The branched 3-methylbutanol-1 exhibits slightly lower water solubility and higher hydrophobicity (Log P) compared to Pentanol-1 .
Extraction Efficiency and Solvent Performance
Table 2: Extraction Efficiency (E%) in Solvent Extraction
| Extractant | Optimal Log [Extractant] | Log D (Optimal) | E% (Optimal) |
|---|---|---|---|
| Pentanol-1 | 0.86 | 0.60 | 86.5% |
| 3-Methylbutanol-1 | 0.86 | 0.37 | 70.0% |
Research Findings :
- Pentanol-1 demonstrates superior extraction efficiency (E% = 86.5%) compared to 3-methylbutanol-1 (E% = 70.0%) at equivalent concentrations. This difference is attributed to the linear structure of Pentanol-1, which facilitates better coordination with metal ions during extraction .
- Both alcohols exhibit a decline in E% beyond their optimal concentrations due to micelle formation or solubility limitations in aqueous phases .
Reactivity in Catalytic Dehydration and Isomerization
- Pentanol-1: Undergoes dehydration over zirconium phosphate catalysts to form 1-pentene, which further isomerizes to 2-pentene (cis and trans isomers). The reaction pathway is influenced by the catalyst’s surface acidity and temperature .
- 3-Methylbutanol-1: Dehydration produces 3-methyl-1-butene, but its branched structure reduces isomerization tendencies compared to linear alcohols. This stability is advantageous in applications requiring controlled product distributions .
Table 3: Hazard Classification
| Parameter | Pentanol-1 | 3-Methylbutanol-1 |
|---|---|---|
| UN Transport Code | UN 1105 | UN 1105 |
| Hazard Class | Flammable Liquid (Class 3) | Flammable Liquid (Class 3) |
| Skin/Irritation | Moderate | Moderate |
| Environmental Impact | Low bioaccumulation | Low bioaccumulation |
Both compounds pose similar flammability and toxicity risks, requiring standardized handling (e.g., ventilation, PPE) .
Biological Activity
Pentanol-1 (also known as 1-pentanol) and 3-methylbutanol-1 (also known as 3-methyl-1-butanol) are two alcohols that have garnered attention for their biological activity and potential applications in various fields, including biochemistry, pharmacology, and industrial biotechnology. This article delves into their biological properties, mechanisms of action, and relevant case studies.
| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|
| Pentanol-1 | C5H12O | 88.15 g/mol | 138.0 | -79.0 |
| 3-Methylbutanol-1 | C5H12O | 88.15 g/mol | 131.0 | -117.2 |
Pentanol-1
Pentanol-1 has been studied for its potential use as a solvent and in the synthesis of various chemical compounds. Its biological activity includes:
- Antimicrobial Properties : Pentanol has shown effectiveness against a range of microorganisms. A study indicated that it could inhibit the growth of certain bacteria, making it a candidate for use in antimicrobial formulations .
- Neuroactivity : Research suggests that pentanol may influence neurotransmitter systems. It has been observed to affect GABAergic transmission, which is crucial for inhibitory signaling in the brain .
3-Methylbutanol-1
3-Methylbutanol-1 is recognized for its distinct biological activities:
- Toxicological Profile : According to safety assessments, 3-methylbutanol does not exhibit genotoxicity or significant reproductive toxicity at certain exposure levels. The NOAEL (No Observed Adverse Effect Level) is reported at 1250 mg/kg/day for repeated dose toxicity .
- Metabolic Effects : Studies indicate that 3-methylbutanol can interfere with cytochrome P450-mediated metabolic processes, potentially affecting drug metabolism . This interference has implications for pharmacokinetics in individuals exposed to both ethanol and this alcohol.
- Respiratory Uptake : In animal studies, the respiratory uptake of 3-methylbutanol was estimated at around 80%, indicating significant absorption through the respiratory system .
Case Study 1: Antimicrobial Efficacy of Pentanol
A study conducted on the antimicrobial efficacy of pentanol against Escherichia coli demonstrated a clear inhibitory effect at concentrations above 5% v/v. The results indicated that pentanol could be utilized as an effective antimicrobial agent in food preservation .
Case Study 2: Toxicological Assessment of 3-Methylbutanol
A comprehensive toxicological assessment revealed that exposure to high doses of 3-methylbutanol resulted in central nervous system depression in animal models. Symptoms included nausea, headache, and potential coma, highlighting the need for caution in occupational settings where exposure may occur .
Research Findings
Recent research has focused on optimizing the production of these alcohols through engineered microorganisms:
- Metabolic Engineering : In E. coli, genetic modifications aimed at enhancing the production of 3-methylbutanol have led to significant increases in yield by deleting competing fermentation pathways. This approach resulted in a final titer of nearly 1.3 g/L with a yield of 0.11 g/g glucose .
- Flavor Compounds : Both pentanol and 3-methylbutanol contribute to the aroma profiles in various food products. They are recognized as key flavor compounds, influencing sensory characteristics in fermented beverages .
Preparation Methods
Hydroformylation-Hydrogenation Route
The oxo process is the primary industrial method for 1-pentanol synthesis. It involves hydroformylation of 1-butene with syngas (CO/H₂) followed by hydrogenation:
Table 1: Optimized Conditions for 1-Pentanol via Oxo Process
| Parameter | Value Range | Catalyst System | Selectivity (%) |
|---|---|---|---|
| Temperature | 70–130°C | Rh-PPh₃ | 90–95 |
| Pressure | 1.0–3.0 MPa | Ni/Cu-ZnO | >95 |
| H₂/CO Ratio | 1:1 | – | – |
Fractional Distillation of Fusel Oil
Fusel oil, a byproduct of ethanol fermentation, contains 15–25% 1-pentanol. Purification involves:
Bioengineering Approaches
Metabolic engineering of Escherichia coli enables bio-pentanol production:
-
Pathway Design :
-
Fermentation :
Preparation of 3-Methyl-1-Butanol
Catalytic Hydration of Isoamylene
3-Methyl-1-butanol is synthesized via acid-catalyzed hydration of isoamylene (3-methyl-1-butene):
.
Table 2: Performance of Heterogeneous Catalysts for 3-Methyl-1-Butanol Synthesis
| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| H-ZSM-5 (Si/Al=25) | 160 | 2.5 | 81.4 | 95 |
| TiO₂-Fe₂O₃ | 200 | 5.0 | 73.2 | 84 |
| Amberlyst 70 | 120 | 1.7 | 68.5 | 89 |
Fermentation from Fusel Oil
Fusel oil derived from sugarcane or molasses fermentation contains 30–40% 3-methyl-1-butanol:
Zeolite-Catalyzed Etherification
Reaction of 3-methyl-3-buten-1-ol with methanol over β-zeolite produces 3-methoxy-3-methyl-1-butanol, which is hydrogenated to 3-methyl-1-butanol:
Comparative Analysis of Methods
Table 3: Efficiency Metrics for 1-Pentanol and 3-Methyl-1-Butanol Synthesis
| Method | Alcohol | Yield (%) | Purity (%) | Energy Intensity (MJ/kg) |
|---|---|---|---|---|
| Oxo Process | 1-Pentanol | 95 | 99 | 120–150 |
| Fusel Oil Distillation | 3-Methyl-1-Butanol | 85 | 98 | 80–100 |
| Bioengineering | 1-Pentanol | 40–50 | 90 | 200–250 |
| Zeolite Catalysis | 3-Methyl-1-Butanol | 84 | 95 | 140–180 |
Industrial and Environmental Considerations
-
Cost : Oxo process dominates due to low feedstock (1-butene) costs ($0.8–1.2/kg) vs. bioengineering ($2.5–4.0/kg).
-
Sustainability : Bio-based routes reduce fossil dependency but face scalability challenges.
-
Byproduct Utilization : Di-n-pentyl ether (DNPE) from 1-pentanol dehydration serves as a diesel additive .
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for 3-methyl-1-pentanol, and how do purity levels impact downstream applications?
- Methodology : 3-Methyl-1-pentanol (CAS 589-35-5) is synthesized via catalytic hydrogenation of aldehydes or ketones, such as 3-methylpentanal, using palladium or nickel catalysts. Purity (>98% GC) is critical for reproducibility in biological assays, as impurities like residual aldehydes can interfere with enzymatic reactions .
- Experimental Design : Post-synthesis purification via fractional distillation (bp 115–119°C) and characterization using gas chromatography (GC) with flame ionization detection (FID) ensures ≥98% purity. Monitor for isomers (e.g., 2-methyl-1-pentanol) that may co-elute .
Q. How can researchers distinguish between structural isomers like 1-pentanol and 3-methyl-1-pentanol using spectroscopic techniques?
- Methodology :
- NMR : ¹H NMR of 1-pentanol shows a triplet for the terminal -CH2OH group (δ 3.5–3.7 ppm), while 3-methyl-1-pentanol exhibits a multiplet for the branched -CH(CH3)CH2OH moiety (δ 1.2–1.5 ppm) .
- Mass Spectrometry : 1-Pentanol (m/z 88.15) fragments via α-cleavage to m/z 70, whereas 3-methyl-1-pentanol shows a dominant m/z 57 peak due to loss of the hydroxyl-bearing carbon .
Q. What safety protocols are essential for handling 3-methyl-1-pentanol in laboratory settings?
- Handling Guidelines :
- Use non-sparking tools and static-discharge-proof containers (per GHS P242/P243).
- Ventilation: Operate in fume hoods (P271) and wear nitrile gloves (P280) to prevent dermal exposure.
- Fire Safety: Extinguish with alcohol-resistant foam (P370+P378) .
Advanced Research Questions
Q. How can conflicting literature on the nomenclature of pentanol derivatives be resolved in meta-analyses?
- Data Contradiction Analysis :
- Cross-reference CAS registry numbers (e.g., 1-pentanol: 71-41-0; 3-methyl-1-pentanol: 589-35-5) to avoid ambiguity.
- Use IUPAC names (e.g., "3-methylpentan-1-ol" instead of "3-methyl-1-pentanol") for consistency. Discrepancies arise from older sources using "butylcarbinol" for 1-pentanol, which is obsolete .
Q. What experimental strategies mitigate volatility-related losses of pentanols in gas-phase reactions?
- Experimental Design :
- Use cold traps (−20°C) to condense vapors during reflux.
- Optimize reaction pressure: Elevated pressures (2–5 atm) reduce evaporation in hydrogenation reactions.
- Quantify losses via gravimetric analysis pre/post reaction .
Q. How do steric effects in 3-methyl-1-pentanol influence its reactivity in esterification compared to 1-pentanol?
- Mechanistic Insight :
- The branched 3-methyl group hinders nucleophilic attack on the hydroxyl oxygen, reducing esterification rates with acetic acid by ~40% vs. linear 1-pentanol (kinetic data from acid-catalyzed reactions at 80°C) .
- Monitor reaction progress via FTIR (disappearance of -OH stretch at 3350 cm⁻¹) .
Q. What are the challenges in quantifying trace impurities in commercial 3-methyl-1-pentanol batches, and how can they be addressed?
- Analytical Methodology :
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
